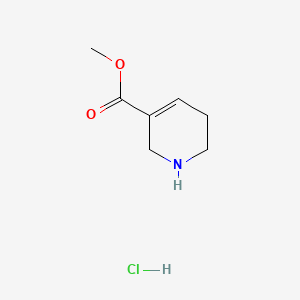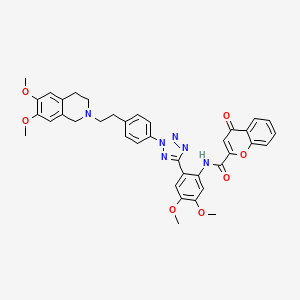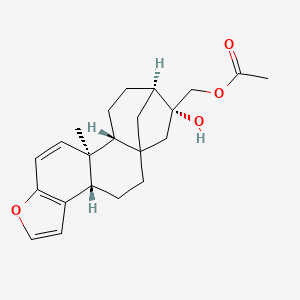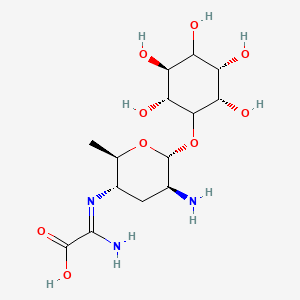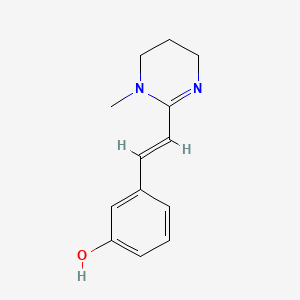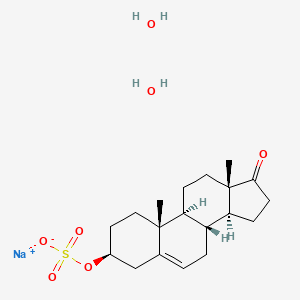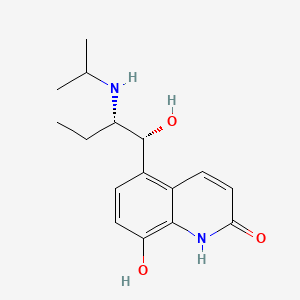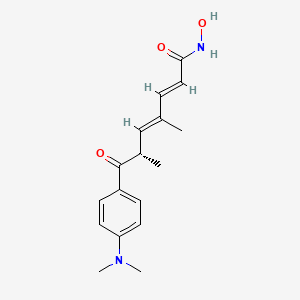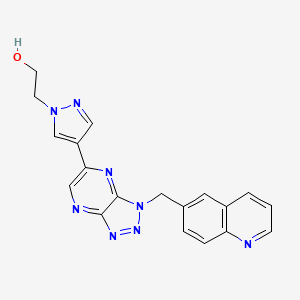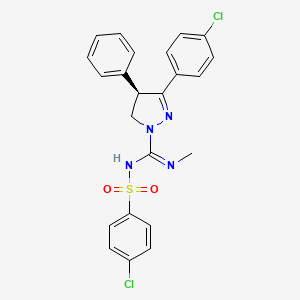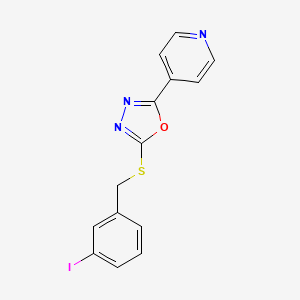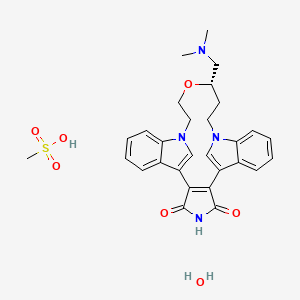
Arxxant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arxxant, known by its active substance ruboxistaurin, is a compound that was investigated for the treatment of diabetic retinopathy. Diabetic retinopathy is a complication of diabetes that affects the eyes, leading to damage to the blood vessels in the retina. This compound was developed by Eli Lilly and Company and was intended to inhibit the progression of this condition .
Métodos De Preparación
Ruboxistaurin, the active substance in Arxxant, belongs to the bisindolylmaleimide family. The synthetic route for ruboxistaurin involves multiple steps, including the formation of the bisindolylmaleimide core structure. The industrial production methods for ruboxistaurin involve the use of specific reagents and catalysts to ensure high yield and purity. The final crystallization step often involves the use of solvents like acetone, which must be carefully controlled to avoid impurities .
Análisis De Reacciones Químicas
Ruboxistaurin undergoes various chemical reactions, including:
Oxidation: Ruboxistaurin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different pharmacological properties.
Substitution: Ruboxistaurin can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying protein kinase C inhibitors.
Biology: Ruboxistaurin is used in research to understand the role of protein kinase C in cellular processes.
Medicine: Its primary application was intended for the treatment of diabetic retinopathy, but it has also been explored for other diabetic complications.
Industry: Ruboxistaurin’s synthesis and production methods are of interest for pharmaceutical manufacturing and quality control
Mecanismo De Acción
Ruboxistaurin exerts its effects by inhibiting the enzyme protein kinase C beta. Protein kinase C beta is involved in the regulation of blood vessel activity in the retina. In diabetic patients, high glucose levels can overactivate this enzyme, leading to damage to the blood vessels. By inhibiting protein kinase C beta, ruboxistaurin helps prevent this damage and the subsequent loss of vision .
Comparación Con Compuestos Similares
Ruboxistaurin is unique among protein kinase C inhibitors due to its specificity for the beta isoform. Similar compounds include:
Bisindolylmaleimides: Other members of this family, such as bisindolylmaleimide I, also inhibit protein kinase C but may have different isoform selectivity.
Staurosporine: A broad-spectrum protein kinase inhibitor that affects multiple isoforms of protein kinase C.
Propiedades
Número CAS |
202260-21-7 |
|---|---|
Fórmula molecular |
C29H34N4O7S |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |
Clave InChI |
YTKBKIVYPITVAO-NTEVMMBTSA-N |
SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES isomérico |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES canónico |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Sinónimos |
13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


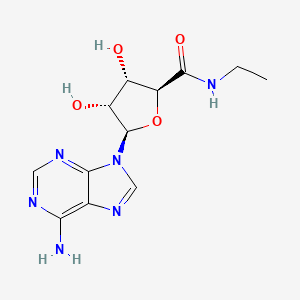
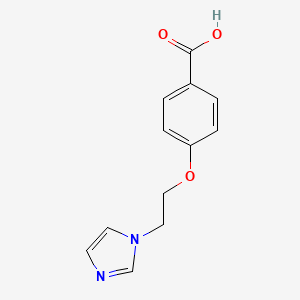
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
